(2S,5R)-1,2,5-Trimethylpiperazine CAS number and properties
(2S,5R)-1,2,5-Trimethylpiperazine CAS number and properties
An In-Depth Technical Guide on (2S,5R)-1,2,5-Trimethylpiperazine: Structural Dynamics, Synthesis, and Pharmaceutical Applications
Executive Summary
In the landscape of modern medicinal chemistry, chiral piperazine derivatives serve as foundational scaffolds for tuning the pharmacokinetic and pharmacodynamic properties of small-molecule therapeutics. (2S,5R)-1,2,5-Trimethylpiperazine is a highly specialized, stereochemically pure building block. By incorporating a tertiary amine at the N1 position and specific (2S,5R) methyl substitutions, this compound provides a rigid, sterically hindered vector that is increasingly utilized in the development of targeted therapies, including Nrf2 activators, Peptide Deformylase (PDF) inhibitors, and Protein Kinase C (PKC) modulators.
This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, self-validating synthetic protocols, and integration into advanced drug discovery workflows.
Chemical Identity and Physicochemical Properties
The utility of (2S,5R)-1,2,5-trimethylpiperazine stems from its unique structural asymmetry. While the parent 2,5-dimethylpiperazine can exist as a meso compound (in the cis configuration), the introduction of a single methyl group at the N1 position breaks this symmetry, resulting in a chiral scaffold with distinct binding vectors.
The compound is predominantly utilized in two forms: the free base (CAS: 1152367-85-5)[1] and the hydrochloride salt (CAS: 1152111-42-6)[2], the latter being preferred for long-term storage due to its resistance to oxidative degradation and hygroscopicity.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | (2S,5R)-1,2,5-Trimethylpiperazine |
| CAS Registry Number (Free Base) | 1152367-85-5 |
| CAS Registry Number (HCl Salt) | 1152111-42-6 |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| Stereochemistry | (2S, 5R) |
| Amine Classification | N1: Tertiary Amine; N4: Secondary Amine |
| Physical State | Pale yellow oil (Free base) / White crystalline powder (HCl salt) |
Structural Dynamics and Stereochemical Causality
The (2S,5R) configuration forces the piperazine ring into a specific chair conformation. In a physiological environment, the bulky methyl groups at C2 and C5 strongly prefer equatorial positions to minimize 1,3-diaxial steric clashes.
Causality in Drug Design: When (2S,5R)-1,2,5-trimethylpiperazine is coupled to a pharmacophore via the secondary N4 amine, the adjacent C5 methyl group provides significant steric shielding. This shielding effect is deliberately exploited by drug development professionals to:
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Prevent Off-Target Binding: The steric bulk restricts the conformational freedom of the attached linker, preventing the molecule from adopting geometries that might fit into off-target kinase active sites[3].
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Enhance Metabolic Stability: The C2 and C5 methyl groups block cytochrome P450-mediated α-oxidation at the carbons adjacent to the nitrogen atoms, significantly increasing the biological half-life of the resulting drug candidate.
Self-Validating Synthetic Methodology
Synthesizing (2S,5R)-1,2,5-trimethylpiperazine requires precise regiocontrol. Because the starting material, cis-2,5-dimethylpiperazine, is a meso compound, its two secondary amines are chemically equivalent. The protocol below leverages stoichiometric control and phase-separation principles to achieve regioselective N-methylation, incorporating built-in quality control (QC) steps to ensure a self-validating workflow.
Step-by-Step Protocol: Regioselective Synthesis
Step 1: Statistical Mono-Protection
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Procedure: Dissolve cis-2,5-dimethylpiperazine (1.0 eq) in dichloromethane (DCM) under high dilution (0.05 M) at -78°C. Slowly add di-tert-butyl dicarbonate (Boc₂O, 0.4 eq) dissolved in DCM over 4 hours.
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Causality: The sub-stoichiometric addition and extreme dilution kinetically favor mono-protection. The unreacted starting material remains highly polar and is easily washed away during an acidic aqueous workup, leaving the pure N-Boc intermediate in the organic layer.
Step 2: Reductive Methylation
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Procedure: To the N-Boc intermediate in 1,2-dichloroethane, add aqueous formaldehyde (37%, 1.5 eq) and sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq). Stir at room temperature for 12 hours.
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Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is mild enough to selectively reduce the intermediate iminium ion without reducing the Boc carbonyl group, ensuring the integrity of the protecting group.
Step 3: Acidic Deprotection and Salt Formation
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Procedure: Treat the resulting N1-methyl-N4-Boc derivative with 4M HCl in 1,4-dioxane. Stir for 2 hours, then precipitate the product using cold diethyl ether.
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Validation (QC): Filter the resulting white crystals. The system is validated via ¹H NMR (D₂O): The disappearance of the intense 9H singlet at ~1.4 ppm confirms complete Boc removal, while a new 3H singlet at ~2.3 ppm confirms N-methylation. Chiral HPLC must yield a single peak (ee > 99%), verifying that no epimerization occurred at the C2/C5 stereocenters.
Caption: Workflow for the regioselective synthesis and validation of (2S,5R)-1,2,5-trimethylpiperazine.
Pharmaceutical Applications & Target Mechanisms
The (2S,5R)-1,2,5-trimethylpiperazine moiety is frequently employed as a tertiary carboxamide or N-acylpiperazine derivative in advanced therapeutics[4].
A. Nrf2 Activation Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of antioxidant responses. In normal states, Nrf2 is bound to Keap1, leading to its ubiquitination. Piperazine-derived heterocycles utilizing the 1,2,5-trimethylpiperazine scaffold have been patented as potent Nrf2 activators[5]. The steric bulk of the piperazine ring facilitates a non-covalent, high-affinity interaction with the Keap1 Kelch domain, disrupting the Keap1-Nrf2 protein-protein interaction without the toxicity associated with covalent Keap1 binders.
Caption: Pharmacological mechanism of piperazine-derived modulators in the Nrf2/ARE signaling pathway.
B. Peptide Deformylase (PDF) Inhibitors
PDF is a critical bacterial enzyme responsible for removing the formyl group from newly synthesized proteins, making it a prime target for novel antibiotics. (2S,5R)-1,2,5-Trimethylpiperazine is utilized as a terminal basic amine tail in PDF inhibitors[6]. The N1-methyl group provides the necessary basicity to interact with the bacterial cell membrane, while the chiral C2/C5 methyls optimize the trajectory of the molecule into the narrow PDF active site, enhancing both potency and spectrum of action.
C. Protein Kinase C (PKC) Inhibition
In the development of 3-amino-pyrrolo[3,4-c]pyrazole derivatives for PKC inhibition, the (2S,5R)-1,2,5-trimethylpiperazine moiety acts as a solubility-enhancing appendage[3]. The secondary amine acts as the attachment point to the pyrazole core, while the lipophilic methyl groups modulate the overall logP of the drug candidate, ensuring optimal blood-brain barrier (BBB) penetration for central nervous system (CNS) indications.
Conclusion
(2S,5R)-1,2,5-Trimethylpiperazine is far more than a simple chemical intermediate; it is a highly engineered structural vector. By understanding the causality between its (2S,5R) stereochemistry and its resulting 3D conformational rigidity, drug development professionals can leverage this scaffold to solve complex challenges in metabolic stability, target specificity, and membrane permeability. Strict adherence to self-validating synthetic protocols ensures the stereochemical integrity required for these advanced pharmaceutical applications.
References
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AccelaChem. "2095219-16-0,(S)-3-[1-(Boc-amino)ethyl]oxetan-3-amine-AccelaChem (Related Products: CAS 1152111-42-6)". AccelaChem. Available at:[Link]
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European Patent Office. "NITROGEN-CONTAINING HETEROCYCLIC COMPOUND HAVING NRF2 ACTIVATION EFFECT - EP 4446312 A1". EPO. Available at:[Link]
- Google Patents. "WO2009061879A1 - Peptide deformylase inhibitors". Google Patents.
- Google Patents. "WO2008096260A1 - 3-amino-pyrrolo[3,4-c] pyrazole- 5 (1h, 4h, 6h) carbaldehyde derivatives as pkc inhibitors". Google Patents.
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